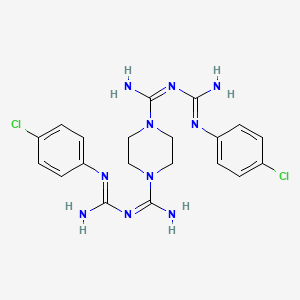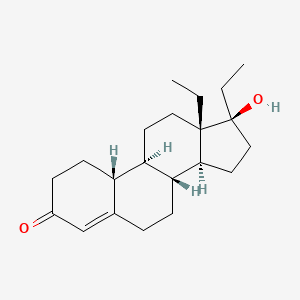
Chloramin-T-Trihydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Natrium-p-Toluolsulfamchlorid-Trihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von Natrium-p-Toluolsulfamchlorid-Trihydrat beinhaltet seine Rolle als Oxidationsmittel. Es enthält aktives (elektrophiles) Chlor, das mit verschiedenen Substraten reagiert, um Oxidation oder Substitution zu erreichen . Die molekularen Ziele sind Sulfide, Iodide und aromatische Ringe, was zur Bildung von oxidierten oder substituierten Produkten führt.
Wirkmechanismus
Target of Action
Chloramine-T trihydrate, also known as Tosylchloramide, is a chlorinated and deprotonated sulfonamide . It is primarily used as a mild disinfectant . Its primary targets are microorganisms, including bacteria and fungi . It acts as a source of electrophilic chlorine , which can interact with various biological molecules in these organisms.
Mode of Action
Chloramine-T trihydrate acts as an oxidizing agent . It releases active chlorine when dissolved in water . This active chlorine can oxidize various biological molecules, disrupting the normal functions of microorganisms . For example, it can oxidize hydrogen sulfide to sulfur and iodide to iodine monochloride (ICl) . ICl rapidly undergoes electrophilic substitution predominantly with activated aromatic rings, such as those of the amino acid tyrosine .
Biochemical Pathways
For instance, the oxidation of hydrogen sulfide to sulfur can disrupt energy production in bacteria, as hydrogen sulfide is involved in certain bacterial metabolic pathways .
Result of Action
The result of Chloramine-T trihydrate’s action is the effective killing or inhibition of microorganisms, including bacteria and fungi . This makes it useful as a disinfectant in various settings, including healthcare and research laboratories.
Action Environment
It may undergo degradation on long-term exposure to the atmosphere Therefore, it should be stored under appropriate conditions to maintain its efficacy
Biochemische Analyse
Biochemical Properties
Chloramine-T trihydrate acts as an oxidizing agent and is involved in various biochemical reactions . It serves as a source of halonium cation and nitrogen anion, functioning as a base and nucleophile . Its reactivity with a wide range of functional groups allows it to participate in different molecular transformations .
Cellular Effects
Chloramine-T trihydrate has been reported to have a low degree of cytotoxicity and has been used in direct contact with tissues . It is known to cause burns by all exposure routes
Molecular Mechanism
The molecular mechanism of Chloramine-T trihydrate involves its active (electrophilic) chlorine . Its reactivity is similar to that of sodium hypochlorite . It can convert iodide to iodine monochloride (ICl), which rapidly undergoes electrophilic substitution predominantly with activated aromatic rings .
Temporal Effects in Laboratory Settings
Chloramine-T trihydrate is known to degrade over time when exposed to the atmosphere . It releases chlorine at 130 °C and melts at 167–169 °C . It is not stable in the water dissolved form .
Dosage Effects in Animal Models
The effects of Chloramine-T trihydrate can vary with different dosages in animal models . For example, rainbow trout are more tolerant to Chloramine-T trihydrate than goldfish or koi
Metabolic Pathways
It is known to act as an oxidizing agent and can participate in redox reactions .
Transport and Distribution
Given its solubility in water , it is likely to be distributed in aqueous compartments within cells and tissues.
Subcellular Localization
Given its role as a reagent in organic synthesis , it is likely to interact with various biomolecules in different subcellular compartments
Vorbereitungsmethoden
Tosylchloramide sodium trihydrate is synthesized by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂) . The reaction conditions typically involve maintaining a basic pH to ensure the stability of the product. Industrial production methods follow similar synthetic routes but on a larger scale, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Natrium-p-Toluolsulfamchlorid-Trihydrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitution: Es kann Iodid in Iodmonochlorid (ICl) umwandeln, das dann eine elektrophile Substitution mit aktivierten aromatischen Ringen durchführt.
Cyclisierung: Es wird als Cyclisierungsmittel bei der Synthese von Aziridin, Oxadiazol, Isoxazol und Pyrazolen verwendet.
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Natriumhypochlorit und Chlor. Die gebildeten Hauptprodukte hängen von der jeweiligen Reaktion ab, beinhalten aber oft oxidierte oder substituierte Derivate der Ausgangsstoffe.
Vergleich Mit ähnlichen Verbindungen
Natrium-p-Toluolsulfamchlorid-Trihydrat ähnelt anderen chlorierten Sulfonamiden, wie z. B.:
N-Chlorphenylsulfonamid: Ähnlich in Struktur und Reaktivität, mit einem pKa von 9,5.
Natriumhypochlorit: Teilt ähnliche oxidierende Eigenschaften, unterscheidet sich jedoch in Stabilität und spezifischen Anwendungen.
Die Einzigartigkeit von Natrium-p-Toluolsulfamchlorid-Trihydrat liegt in seiner Stabilität in fester Form und seiner spezifischen Reaktivität mit aromatischen Ringen und Sulfiden, was es zu einem vielseitigen Reagenz sowohl in der organischen Synthese als auch in der Desinfektion macht .
Eigenschaften
CAS-Nummer |
7080-50-4 |
|---|---|
Molekularformel |
C7H10ClNNaO3S |
Molekulargewicht |
246.67 g/mol |
IUPAC-Name |
sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate |
InChI |
InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 |
InChI-Schlüssel |
VNXHKHCRRCXFBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |
| 7080-50-4 | |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Synonyme |
(N-chloro-p-toluenesulfonamide)sodium chloramine T chloramine-T chloramine-T anhydrous chloramine-T trihydrate chloramine-T, 36Cl-labeled Clorina Euclorina Hydroclonazone sodium p-toluenesulfonchloramide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloramine-T trihydrate (CAT) acts as an oxidizing biocide. While the exact mechanism is not fully elucidated in the provided papers, research suggests it disrupts bacterial cell walls and membranes, leading to cell death. [, ] For Candida spp., CAT demonstrated effects on both cell wall and membrane permeability. [] This dual action may contribute to its broad-spectrum activity.
A: Chloramine-T trihydrate has the molecular formula C7H7ClNNaO3S•3H2O. It's an N-chloro derivative of p-toluenesulfonamide sodium salt, existing as a trihydrate. [, ]
A: While the provided papers don't delve deep into spectroscopic characterization, papers focusing on synthetic applications often utilize FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of compounds synthesized using CAT. []
A: Chloramine-T trihydrate finds diverse applications in organic synthesis. It acts as an effective nitrogen source in copper-catalyzed aziridination of olefins. [, ] It is also employed for diastereoselective imidation of diaryl sulfides in the presence of a copper catalyst like Cu(OTf)2. [, ]
A: While the provided papers primarily focus on experimental applications, computational studies like Density Functional Theory (DFT) calculations were used to investigate the mechanism of pyrrole synthesis involving CAT. [] These calculations helped identify intermediates and elucidate the reaction pathway.
ANone: The provided papers do not cover PK/PD studies as the focus is not on pharmaceutical applications of Chloramine-T trihydrate.
A: Several studies demonstrate CAT's efficacy against biofilms. In model cooling tower systems, CAT significantly reduced bacterial load on different materials, including glass and PVC. [, ] Additionally, it effectively eradicated mature biofilms in laboratory settings, with efficacy comparable to sodium hypochlorite. []
A: One study assessed the cytotoxicity of CAT against human cells using the hemolysis method. While CAT showed promising antibiofilm activity against Candida spp., it also exhibited hemolytic activity, indicating potential toxicity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)






![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B1663209.png)
![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B1663212.png)
![8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B1663215.png)
